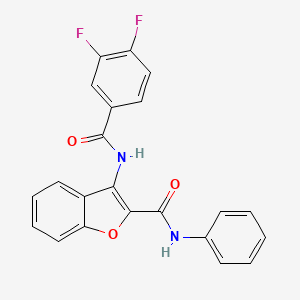

3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a phenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Preparation of 3,4-difluorobenzamide: This can be achieved through the reaction of 3,4-difluorobenzoyl chloride with ammonia or an amine under controlled conditions.

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate reagent, such as a halogenated compound.

Coupling Reaction: The final step involves coupling the 3,4-difluorobenzamide with the benzofuran derivative using a coupling reagent, such as a carbodiimide, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced compounds with altered functional groups.

Scientific Research Applications

3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

- 3-(3,4-dichlorobenzamido)-N-phenylbenzofuran-2-carboxamide

- 3-(3,4-dibromobenzamido)-N-phenylbenzofuran-2-carboxamide

- 3-(3,4-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide

Uniqueness

3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to the presence of the difluorobenzamido moiety, which imparts distinct chemical properties and potential biological activities. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound for various applications .

Biological Activity

3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran ring fused with a phenyl group and a carboxamide moiety, suggests potential biological activities that warrant investigation. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The IUPAC name of the compound is 3-[(3,4-difluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide. The presence of fluorine atoms in the difluorobenzamido group enhances the compound's stability and lipophilicity, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H14F2N2O3 |

| Molecular Weight | 396.35 g/mol |

| IUPAC Name | 3-[(3,4-difluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

| CAS Number | 862829-72-9 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial, antiviral, and anticancer research.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effectiveness similar to established antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Properties

The compound has shown promise in antiviral assays, particularly against viruses responsible for vector-borne diseases. Its effectiveness against Aedes aegypti larvae suggests potential use as an insecticide to control mosquito populations and prevent viral outbreaks like dengue and Zika .

Anticancer Potential

In cancer research, this compound has been investigated for its ability to inhibit tumor growth. Studies indicate that it may induce apoptosis in cancer cells through modulation of specific signaling pathways involved in cell proliferation and survival.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets:

- Receptor Binding : The compound may bind to specific receptors on cell surfaces, triggering downstream signaling pathways that lead to biological responses.

- Enzyme Inhibition : It might inhibit key enzymes involved in metabolic processes critical for pathogen survival or cancer cell proliferation.

- Gene Expression Modulation : There is potential for this compound to influence gene expression related to stress responses in cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(3,4-dichlorobenzamido)-N-phenylbenzofuran-2-carboxamide | Chlorine substituents | Moderate antimicrobial activity |

| 3-(3,4-dibromobenzamido)-N-phenylbenzofuran-2-carboxamide | Bromine substituents | Lower efficacy against cancer |

| 3-(3,4-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide | Methyl groups | Limited antibacterial properties |

Case Studies and Research Findings

- Larvicidal Activity : A study demonstrated that compounds similar to this compound exhibited larvicidal effects against Aedes aegypti with LC50 values indicating effective control measures .

- Toxicological Assessment : Toxicity studies revealed that certain derivatives did not exhibit cytotoxicity at high concentrations (up to 5200 μM), suggesting a favorable safety profile for further development .

Properties

IUPAC Name |

3-[(3,4-difluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N2O3/c23-16-11-10-13(12-17(16)24)21(27)26-19-15-8-4-5-9-18(15)29-20(19)22(28)25-14-6-2-1-3-7-14/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYYXPLWFZAQKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.